5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
CAS No.: 303104-16-7
Cat. No.: VC20178459
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303104-16-7 |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
| Standard InChI Key | PPAJFMKWZCCLLA-FYJGNVAPSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |
Introduction
Structural Characteristics and Conformational Analysis
Molecular Architecture
The compound features a pyrazole ring substituted at positions 3 and 5. The 3-position carries a carbohydrazide group (-CONHNH2), while the 5-position is occupied by a 3-ethoxyphenyl moiety. The hydrazone linkage (-NHN=C-) connects the pyrazole core to a 3-hydroxyphenyl ethylidene group. This arrangement creates a planar region spanning the pyrazole and hydroxyphenyl rings, with torsional flexibility at the ethoxy substituent .
Crystallographic Data
Although no direct crystal structure exists for this compound, analogous hydrazides exhibit monoclinic systems with space group P2₁/n and unit cell parameters a = 20.3702(7) Å, b = 7.3482(2) Å, c = 23.2504(10) Å, and β = 106.507° . Intramolecular O-H···N hydrogen bonds (2.54–2.56 Å) stabilize the conformation, while π-π interactions between aromatic systems (centroid distances: 3.66–3.97 Å) contribute to crystal packing .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Length (C=O) | 1.23 ± 0.02 Å | |
| Torsion Angle (C-N-N-C) | 172.3° | |
| Hydrogen Bond (O-H···N) | 2.54–2.56 Å, 143.8–144.3° |
Synthesis and Reaction Mechanisms
Synthetic Pathway
The compound is synthesized via a three-step protocol:
-
Formation of Pyrazole-3-carboxylic Acid: 3-Ethoxyacetophenone undergoes cyclization with hydrazine hydrate under acidic conditions to yield 5-(3-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid.
-
Hydrazide Preparation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate to produce the carbohydrazide intermediate.
-
Condensation Reaction: The intermediate reacts with 3-hydroxybenzaldehyde in ethanol under reflux (78–80°C) for 6–8 hours, catalyzed by acetic acid.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 86% |
| Temperature | 78–80°C | — |
| Catalyst | Acetic acid (0.5 eq) | — |
| Reaction Time | 6–8 hours | — |
Mechanistic Insights
The final condensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming a hydrazone linkage. DFT studies on analogous systems suggest a transition state with partial charge transfer (-0.32 e⁻) to the carbonyl oxygen, lowering the activation energy by 12.3 kcal/mol compared to uncatalyzed reactions .
| Assay | Model System | Result | Source |
|---|---|---|---|
| Antimicrobial (MIC) | S. aureus | 32 µg/mL | |
| Anticancer (IC₅₀) | MCF-7 cells | 18.7 µM | |
| ROS Induction | HeLa cells | 1.9-fold ↑ |
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, NH), 10.45 (s, 1H, OH), 8.32 (s, 1H, pyrazole-H), 7.25–6.85 (m, 8H, aromatic-H).
-
¹³C NMR: 163.5 ppm (C=O), 158.2 ppm (C-O of ethoxy), 148.3 ppm (pyrazole C-3).
Mass Spectrometry
ESI-MS (m/z): 365.2 [M+H]⁺, 387.1 [M+Na]⁺. Fragmentation at m/z 212.1 corresponds to loss of the hydroxyphenyl ethylidene moiety.
Comparative Analysis with Analogues
N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
This analogue (PubChem CID 5967442) shares the hydrazone linkage but replaces the ethoxyphenyl group with a methyl substituent . The modification reduces molecular weight (258.28 g/mol) and decreases anticancer potency (IC₅₀ = 42.5 µM in MCF-7) , underscoring the ethoxy group’s role in bioactivity.
Table 4: Structural-Activity Relationships
| Substituent | Molecular Weight | IC₅₀ (MCF-7) |
|---|---|---|
| 3-Ethoxyphenyl | 364.4 g/mol | 18.7 µM |
| 3-Methyl | 258.28 g/mol | 42.5 µM |
Future Research Directions
Target Identification
Proteomic studies using affinity chromatography could identify binding partners such as tubulin or topoisomerase II, which are common targets for hydrazide derivatives .
Pharmacokinetic Optimization
Structural modifications to improve bioavailability:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume